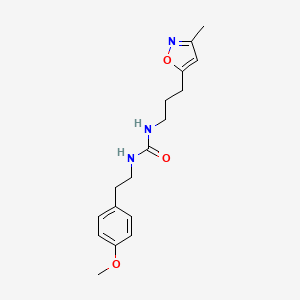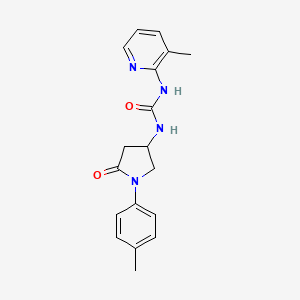
1-(3-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Substituent Effects on Molecular Interactions
Research into the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation reveals insights into molecular behavior. For instance, certain substituents can significantly influence the formation of conformational isomers and their binding interactions with cytosine, highlighting the compound's potential in understanding molecular recognition and binding dynamics (Chia-Hui Chien et al., 2004).
Molecular Synthesis and Structure
The synthesis of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes have been detailed, providing insights into their structural and conformational properties. These studies contribute to the understanding of how such compounds can be synthesized and manipulated for various applications, including the design of foldamers and self-assembling materials (Perry S. Corbin et al., 2001).
Fluorescent Sensing Applications
The development of fluorescent pyrid-2-yl ureas for the binding of carboxylic acids showcases the potential of such compounds in sensory applications. These findings suggest that the compound could serve as a basis for developing new fluorescent sensors capable of detecting organic acids through changes in fluorescence response, leveraging intramolecular hydrogen bonding disruption (L. Jordan et al., 2010).
Redox Systems and Antimicrobial Activity
Novel urea derivatives have been explored as redox systems, offering insights into their electrochemical properties and potential applications in developing new materials with specific redox characteristics. Additionally, the antimicrobial activity of certain N-substituted ureas suggests potential uses in developing new antimicrobial agents or coatings (R. Weiss & S. Reichel, 2000); (P. V. G. Reddy et al., 2003).
Anion Receptor and Directing Groups in Chemical Synthesis
The study of pyridinium/urea-based anion receptors and their role in methine formation in the presence of basic anions offers a foundation for designing new anion recognition systems. This research provides valuable information for the development of sensors and devices that require specific anion detection capabilities. Additionally, the use of 1-aminopyridinium ylides as directing groups in chemical synthesis demonstrates the versatility of pyridyl ureas in facilitating specific chemical transformations (G. Bergamaschi et al., 2011); (K. Le et al., 2019).
Propriétés
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-7-15(8-6-12)22-11-14(10-16(22)23)20-18(24)21-17-13(2)4-3-9-19-17/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBHYAGDOUVIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)
![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
![Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2661956.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)

![6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2661962.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)
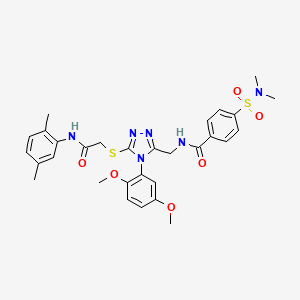
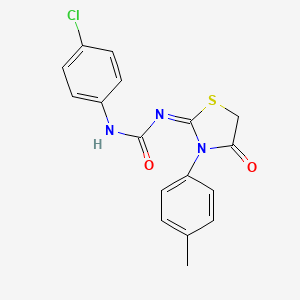
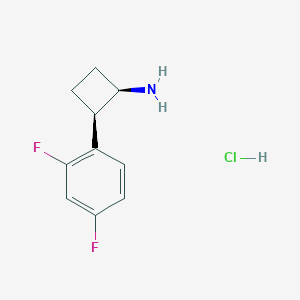
methanone oxime](/img/structure/B2661972.png)
